

Application Note: BP Fluor 594 NHS Ester for High-Resolution Microscopy

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Compound of Interest

Compound Name: BP Fluor 594 NHS ester

Cat. No.: B3179287

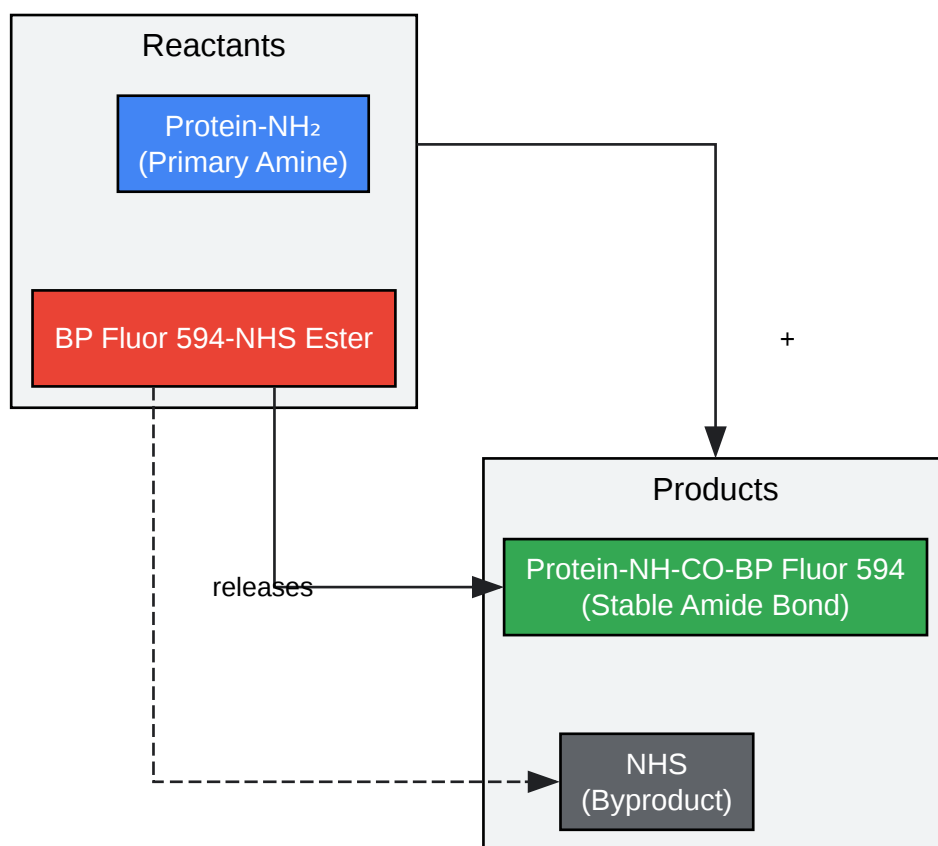
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Audience: Researchers, scientists, and drug development professionals.

Introduction: BP Fluor 594 is a bright, water-soluble, and photostable red fluorescent dye highly suitable for advanced imaging applications.^{[1][2]} Its N-hydroxysuccinimidyl (NHS) ester derivative is a popular and effective tool for covalently labeling primary amines on proteins, antibodies, and other biomolecules.^{[1][3]} The resulting conjugates exhibit strong fluorescence and high photostability, making them ideal for high-resolution microscopy techniques such as Stimulated Emission Depletion (STED), Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM).^{[2][4]} BP Fluor 594 is spectrally similar to dyes like Alexa Fluor™ 594 and Texas Red, with an excitation maximum around 590 nm and an emission maximum around 617 nm.^{[1][2]} It is compatible with common laser lines, including 561 nm and 594 nm, and maintains its fluorescence in a wide pH range (pH 4-10).^[1] These properties make **BP Fluor 594 NHS Ester** an excellent choice for achieving nanoscale resolution in complex biological samples.

Chemical Conjugation Workflow

The fundamental mechanism of labeling with **BP Fluor 594 NHS Ester** involves the reaction of the succinimidyl ester with a primary amine on the target biomolecule, such as the side chain of a lysine residue. This reaction, typically conducted at a pH between 7 and 9, results in the formation of a highly stable, covalent amide bond and the release of N-hydroxysuccinimide.^{[1][4]}



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Caption: Covalent labeling via NHS ester chemistry.

Data Presentation: Photophysical and Chemical Properties

The quantitative properties of **BP Fluor 594 NHS Ester** are summarized below, providing key data for experimental design.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~590 nm	[1]
Emission Maximum (λ_{em})	~617 nm	[1]
Molar Extinction Coeff.	92,000 $\text{cm}^{-1}\text{M}^{-1}$	[1]
Recommended Laser Lines	561 nm, 594 nm	[1]
Molecular Weight	~819.9 g/mol	[1]
Reactive Group	N-hydroxysuccinimidyl (NHS) Ester	[1]
Reactivity Target	Primary amines ($-\text{NH}_2$)	[1][4]
Optimal Reaction pH	7.0 - 9.0	[1]
Solubility	Water, DMSO, DMF	[1]
Storage Conditions	-20°C, protect from light	[1][4]
Key Features	Bright, water-soluble, highly photostable, pH insensitive (4- 10)	[1][2]

Experimental Protocols

Protocol 1: Labeling Antibodies with BP Fluor 594 NHS Ester

This protocol provides a general method for conjugating **BP Fluor 594 NHS Ester** to antibodies. The optimal dye-to-antibody ratio may need to be determined empirically for each specific antibody.

Materials:

- Antibody (1-5 mg/mL in amine-free buffer like PBS)
- BP Fluor 594 NHS Ester**

- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
- Purification Column (e.g., gel filtration, spin desalting column)
- Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

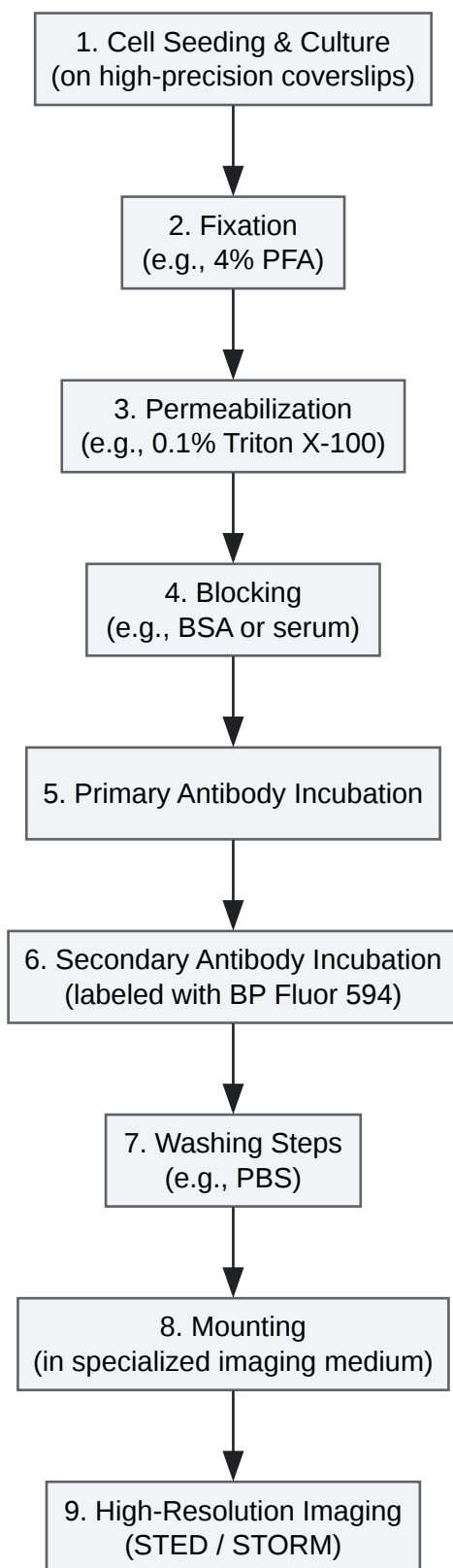
Procedure:

- Antibody Preparation:
 - Ensure the antibody is in an amine-free buffer (e.g., PBS).[5] If buffers like Tris or glycine are present, dialyze the antibody against PBS.
 - Adjust the antibody concentration to at least 1 mg/mL.[6]
 - Add 1/10th volume of Reaction Buffer to the antibody solution to raise the pH to ~8.3.
- Dye Preparation:
 - Immediately before use, dissolve the **BP Fluor 594 NHS Ester** in anhydrous DMSO to a concentration of 10 mg/mL.[7] Vortex briefly to ensure complete dissolution.
- Conjugation Reaction:
 - Calculate the volume of dye solution needed for the desired molar excess (a starting point of 10-20 fold molar excess of dye to antibody is common for IgG).
 - Add the calculated volume of dye solution to the antibody solution while gently vortexing.
 - Incubate the reaction for 1 hour at room temperature, protected from light.[6]
- Purification of the Conjugate:
 - Remove unreacted, hydrolyzed dye by passing the reaction mixture over a gel filtration or spin desalting column equilibrated with PBS.[8]

- Collect the colored fractions corresponding to the labeled antibody. The conjugate is now ready for use.
- Storage:
 - Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol to 50% (v/v) and store in single-use aliquots at -20°C.[\[5\]](#)

Immunofluorescence Workflow for Super-Resolution

A successful super-resolution experiment relies on a meticulous sample preparation workflow to ensure specific labeling, high signal-to-noise, and preservation of ultrastructure.



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Caption: General workflow for immunofluorescence.

Protocol 2: Immunofluorescence for High-Resolution Microscopy (STED/STORM)

This protocol outlines the key steps for staining fixed cells for subsequent imaging with STED or STORM microscopy.

Materials:

- Cells cultured on high-precision coverslips (#1.5H)
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
- Primary Antibody (specific to the target of interest)
- BP Fluor 594-conjugated Secondary Antibody
- Mounting Medium (STED: e.g., Mowiol with low refractive index mismatch; STORM: e.g., imaging buffer with GLOX and a reducing agent).^{[7][9]}

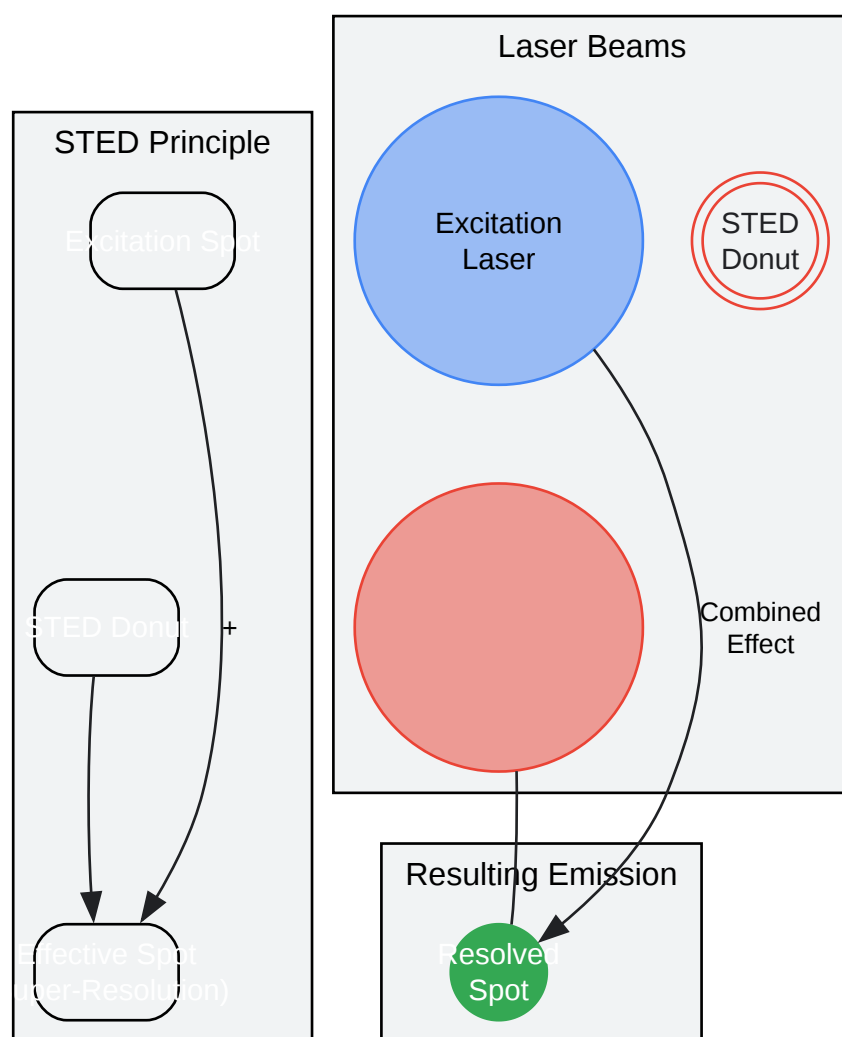
Procedure:

- Fixation:
 - Wash cells gently 3 times with PBS.
 - Fix with 4% PFA in PBS for 10-15 minutes at room temperature.
 - Wash 3 times with PBS for 5 minutes each to remove residual fixative.^[9]
- Permeabilization:

- Incubate cells with Permeabilization Buffer for 10 minutes. This step is crucial for intracellular targets.[\[9\]](#)
- Wash 3 times with PBS.
- Blocking:
 - Incubate cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.[\[10\]](#)
- Antibody Incubation:
 - Dilute the primary antibody in Blocking Buffer to its optimal concentration.
 - Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
 - Wash 3 times with PBS for 5 minutes each.
 - Dilute the BP Fluor 594-conjugated secondary antibody in Blocking Buffer. Use highly cross-adsorbed antibodies to ensure specificity.[\[11\]](#)
 - Incubate for 1 hour at room temperature, protected from light.[\[10\]](#)
 - Wash 3 times with PBS for 5 minutes each, keeping the sample protected from light.
- Mounting and Imaging:
 - For STED: Mount the coverslip on a slide using a STED-compatible mounting medium. The refractive index should match the immersion oil as closely as possible.[\[9\]](#)
 - For STORM: Mount in a freshly prepared STORM imaging buffer, which typically contains an oxygen-scavenging system (e.g., glucose oxidase and catalase - GLOX) and a reducing agent (e.g., 2-mercaptoethanol or MEA) to promote fluorophore photoswitching.[\[7\]](#)
 - Seal the coverslip and proceed with imaging.

Principle of STED Microscopy

STED microscopy achieves super-resolution by overcoming the diffraction limit of light. It uses two lasers: an excitation laser to excite fluorophores in a diffraction-limited spot, and a donut-shaped depletion (STED) laser that de-excites fluorophores at the periphery of the spot through stimulated emission. This process confines fluorescence emission to a nanoscale central region, which is then scanned across the sample to build a super-resolved image.^{[12][13]}



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Caption: Principle of Stimulated Emission Depletion.

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